4-Hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid
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Overview
Description
“4-Hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid” is a chemical compound with the CAS Number: 64462-98-2 . It has a molecular weight of 249.27 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 4-hydroxy-4-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanoic acid . The InChI Code is 1S/C13H15NO4/c15-11(4-6-13(17)18)9-1-3-10-8(7-9)2-5-12(16)14-10/h1,3,7,11,15H,2,4-6H2,(H,14,16)(H,17,18) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Antibacterial Agent Development
The structure of “4-Hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid” suggests potential antibacterial properties. Similar compounds have been shown to possess high antimicrobial activity against various bacteria such as Staphylococcus aureus and Bacillus cereus . Research could focus on synthesizing analogs and testing their efficacy as antibacterial agents.
Drug Discovery Lead Compounds
Given the broad spectrum of biological activities associated with 4-hydroxyquinoline derivatives, this compound could serve as a lead in drug discovery. It may be explored for its pharmacological properties and optimized for better activity and lower toxicity .
Chemical Synthesis Studies
The compound’s unique structure makes it a candidate for chemical synthesis studies. Researchers could explore its reactivity and use it as a building block for synthesizing more complex molecules .
Analytical Chemistry Reference Standard
“4-Hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid” can be used as a reference standard in analytical chemistry to ensure the accuracy of pharmaceutical testing .
NMR, HPLC, LC-MS, UPLC Analysis
The compound’s detailed documentation regarding its NMR, HPLC, LC-MS, and UPLC profiles suggests its use in method development and validation studies in these analytical techniques .
Safety and Hazards
properties
IUPAC Name |
4-hydroxy-4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-11(4-6-13(17)18)9-1-3-10-8(7-9)2-5-12(16)14-10/h1,3,7,11,15H,2,4-6H2,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUPALUDUDLLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(CCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid |
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